molecular formula C9H6F4O B1301897 2'-Fluoro-5'-(trifluoromethyl)acetophenone CAS No. 202664-53-7

2'-Fluoro-5'-(trifluoromethyl)acetophenone

Cat. No. B1301897
M. Wt: 206.14 g/mol
InChI Key: PYEGOARCMCIYCW-UHFFFAOYSA-N
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Description

Conformational Preference Analysis

The study of 2'-fluoro-substituted acetophenone derivatives, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, has shown that these compounds preferentially adopt an s-trans conformation in solution. This conformational preference is evidenced by through-space spin-spin couplings (TS-couplings) observed in NMR spectra, which are indicative of the spatial proximity of hydrogen and fluorine atoms within the molecule. The consistency of this preference across different solvents, as indicated by the linear correlation of coupling constants with solvent dielectric constants, and the confirmation by X-ray crystallography, suggest that the s-trans conformation is energetically favored, likely due to the repulsion between the polar fluorine and oxygen atoms in the s-cis conformation. These findings have potential implications for drug design, where the conformational stability of a molecule can significantly affect its biological activity .

Synthesis Analysis

The synthesis of ring-fluorinated hetero- and carbocycles from 1,1-difluoro-1-alkenes demonstrates the remarkable effect of vinylic fluorines on facilitating otherwise disfavored 5-endo-trig cyclizations. The presence of fluorine atoms is critical in these reactions, as they enable the intramolecular nucleophilic substitution with the loss of vinylic fluorine, leading to high yields of fluorinated indoles, furans, thiophenes, and cyclopentenes. This synthesis approach highlights the unique reactivity of fluorine-containing compounds and their utility in constructing complex fluorinated structures .

Molecular Structure Analysis

The molecular structure of related fluorophenol compounds has been elucidated using gas-phase electron diffraction. These studies reveal the potential for weak intramolecular hydrogen bonding between hydroxyl and fluorine substituents in ortho positions. Although the strength of these hydrogen bonds is not as strong as in some other fluorinated compounds, their presence can influence the molecular geometry and potentially the reactivity of the molecule. This information is relevant to understanding the behavior of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, as similar intramolecular interactions may be present .

Chemical Reactions Analysis

The synthesis of fluorine-18 labeled compounds, such as fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, demonstrates the feasibility of conducting fluorination reactions at room temperature without the need for azeotropic drying of the fluoride. This method, which involves flowing a solution through an anion exchange cartridge, represents a significant simplification and time-saving over traditional methods. Such advancements in fluorination chemistry are crucial for the efficient production of fluorinated molecules, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, which are increasingly important in pharmaceuticals and materials science .

Physical and Chemical Properties Analysis

The interaction of o-(carboxamido)trifluoroacetophenones with carboxylate anions results in a significant fluorescence "turn-on" effect. This phenomenon is attributed to the stabilization of the anion-ionophore adduct through intramolecular hydrogen bonding, which prevents a possible quenching transition. The large fluorescence enhancement observed with these compounds underscores the importance of understanding the physical and chemical properties of fluorinated acetophenones, as they can have practical applications in sensing technologies .

Scientific Research Applications

Conformational Properties

  • 2'-Fluoro-substituted acetophenone derivatives, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, exhibit unique conformational properties. These derivatives form exclusively s-trans conformers in solutions, as demonstrated through NMR spectroscopy focused on through-space spin–spin couplings. The s-trans preference is attributed to the instability of the s-cis conformer due to strong repulsion between fluorine and oxygen atoms. Such conformational preferences are essential for understanding molecular interactions and can be utilized in drug design (Otake et al., 2021).

Synthetic Applications

  • 2-(Trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones can be synthesized using a Claisen condensation process involving acetophenones. These compounds have potential applications in various chemical synthesis processes (Irgashev et al., 2009).

Biological Baeyer–Villiger Oxidation

  • The biological Baeyer–Villiger oxidation of fluorinated acetophenones, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, has been studied using 19F nuclear magnetic resonance. This method characterizes the time-dependent conversion of these acetophenones, revealing their potential as valuable synthons for producing industrially relevant chemicals (Moonen et al., 2001).

Fluorination Methods

  • Para-substituted α-fluoroacetophenones, which include derivatives of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, have been synthesized via electrophilic and nucleophilic fluorination methods. These methods provide insights into the synthesis of fluorinated compounds with potential applications in various chemical industries (Fuglseth et al., 2008).

Novel Chemical Synthons

  • New keto- and styrene-based trifluoromethoxylated synthons have been prepared, including 2-trifluoromethoxy acetophenone. These compounds demonstrate the perturbation induced by the aliphatic trifluoromethoxy group, contributing to the development of novel chemical synthons (Zriba et al., 2009).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEGOARCMCIYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942316
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-5'-(trifluoromethyl)acetophenone

CAS RN

202264-53-7, 202664-53-7
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202664-53-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DK Shrestha - shodhganga.inflibnet.ac.in
In this study, high altitude plants of three Allium species- A. hypsistum A. przewalskanium and A. wallichii were comparatively studied for their pharmacological properties like antioxidant…
Number of citations: 0 shodhganga.inflibnet.ac.in
M Pieroni, B Wan, S Cho, SG Franzblau… - European journal of …, 2014 - Elsevier
Tuberculosis (TB) is one of the deadliest infectious diseases of all times, and its recent resurgence is a supreme matter of concern. Co-infection with HIV and, in particular, the …
Number of citations: 74 www.sciencedirect.com
S Bastola, R Kort, P Rajbhandari - BMC Proceedings, 2023 - bmcproc.biomedcentral.com
The Federal Democratic Republic of Nepal is a relatively small country of approximately 150,000 km2, but extraordinarily rich in natural resources, including lush plains, hilly woodlands…
Number of citations: 4 bmcproc.biomedcentral.com

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